2-Ethoxypyrazine

Description

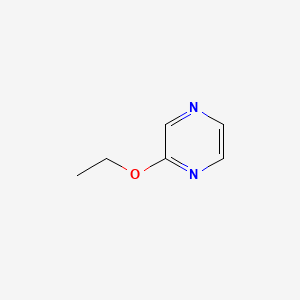

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIUKJHILQVQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878914 | |

| Record name | 2-Ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38028-67-0 | |

| Record name | 2-Ethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38028-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of 2-ethoxypyrazine?

An In-depth Technical Guide to 2-Ethoxypyrazine

This technical guide provides a comprehensive overview of 2-ethoxypyrazine, detailing its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry.

Chemical Structure and Identification

2-Ethoxypyrazine is an aromatic heterocyclic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with an ethoxy group at the C-2 position. This compound and its derivatives are recognized for their significant sensory properties and are found in various food products and are also synthesized for use as flavoring agents.[1]

Key Identifiers:

-

IUPAC Name: 2-ethoxypyrazine

-

Molecular Formula: C₆H₈N₂O

-

SMILES: CCOС1=NC=CN=C1

-

InChI Key: InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 (for the base 2-ethoxypyrazine structure, inferred from related compounds)

Physicochemical Properties

The physicochemical properties of 2-ethoxypyrazine and its closely related derivatives are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

| Property | 2-Ethoxypyrazine | 2-Ethoxy-3-methylpyrazine | 2-Ethoxy-3-ethylpyrazine |

| Molecular Weight ( g/mol ) | 124.14 (Calculated) | 138.17 | 152.19[2] |

| Boiling Point (°C) | 171-172 (est.) | - | 195-197[3] |

| Density (g/mL) | - | 1.038 at 25°C | 0.981-0.983 at 20°C[3] |

| Refractive Index (n20/D) | - | 1.494 | 1.492-1.495[2][3] |

| Flash Point (°C) | 59.8 (est.) | 65.6[4] | 69.4[3] |

| Solubility | Water: 7817 mg/L at 25°C (est.), Soluble in alcohol[5] | - | Practically insoluble in water, Soluble in ethanol |

| CAS Number | 38028-67-0[5] | 32737-14-7[6] | 35243-43-7[7][8] |

Experimental Protocols

Synthesis of Alkoxy-pyrazines

A common method for the synthesis of 2-alkoxypyrazines is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor.[9]

Protocol: Synthesis of 2-Ethoxypyrazine from 2-Chloropyrazine

-

Materials: 2-chloropyrazine, sodium ethoxide, anhydrous ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine in anhydrous ethanol.

-

Add sodium ethoxide portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude 2-ethoxypyrazine by vacuum distillation or column chromatography.

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile pyrazine compounds in various matrices.[10]

Protocol: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

-

Sample Preparation:

-

Place a known volume or weight of the sample (e.g., 5 mL of wine) into a headspace vial.

-

Add an internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.

-

Add a salt, such as sodium chloride, to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[10]

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler (e.g., at 45°C).

-

Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of the analytes.[11]

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., at 250°C).

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms).[12]

-

Use a temperature gradient program to elute the pyrazines.

-

Detect and quantify the target compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

-

Biological Activity of Pyrazines

Pyrazines are a class of volatile organic compounds known for their broad-spectrum antimicrobial activity.[13][14] Some studies suggest that at high concentrations, certain pyrazines can induce a DNA damage response, while at lower concentrations, they may cause cell-wall damage in microorganisms.[13][14] The biological activities of pyrazine derivatives have led to their investigation in medicinal chemistry for applications including anti-inflammatory, anticancer, and antibacterial agents.[15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Ethoxy-3-ethylpyrazine | C8H12N2O | CID 520722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 4. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 5. 2-ethoxypyrazine, 38028-67-0 [thegoodscentscompany.com]

- 6. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]

- 7. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]

- 8. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-conferences.org [bio-conferences.org]

- 12. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. bendola.com [bendola.com]

The Elusive Aroma: A Technical Guide to the Prospective Analysis of 2-Ethoxypyrazine in Roasted Foods

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 2-Ethoxypyrazine is a potent aroma compound with nutty and roasted notes, utilized as a synthetic flavoring agent. However, its natural occurrence in roasted foods through thermal processing, such as the Maillard reaction, is not documented in scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for the prospective investigation of 2-ethoxypyrazine in roasted food matrices. While no quantitative data on its natural presence is currently available, this document outlines the probable formation pathways, detailed hypothetical experimental protocols for its detection and quantification, and contextual data on related, naturally occurring pyrazines. This guide serves as a foundational resource for researchers aiming to explore the potential existence and significance of 2-ethoxypyrazine in the flavor chemistry of roasted foods.

Introduction: The Uncharted Territory of 2-Ethoxypyrazine in Roasted Foods

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the desirable aromas of a vast array of thermally processed foods, including coffee, cocoa, nuts, and baked goods. These compounds, typically imparting roasted, nutty, and toasted flavors, are primarily formed through the Maillard reaction between amino acids and reducing sugars. While numerous alkyl- and methoxypyrazines have been extensively studied and quantified in various food systems, the natural occurrence of 2-ethoxypyrazine remains unsubstantiated in the current body of scientific literature.

Despite its commercial use as a food additive to impart specific roasted notes, there is a conspicuous absence of evidence for its endogenous formation during the roasting of food products. This guide, therefore, embarks on a prospective exploration, furnishing the scientific community with the necessary theoretical and methodological tools to investigate the potential presence of 2-ethoxypyrazine in roasted foods.

Prospective Formation Pathway: The Maillard Reaction

The Maillard reaction is the most probable pathway for the formation of 2-ethoxypyrazine, should it occur naturally in roasted foods. This complex cascade of non-enzymatic browning reactions would theoretically involve the condensation of an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal, or diacetyl) with an amino acid, followed by a series of reactions leading to the pyrazine ring. The "ethoxy-" moiety presents a unique mechanistic question, suggesting the involvement of ethanol or an ethoxy-containing precursor in the reaction cascade.

Below is a generalized schematic of pyrazine formation via the Maillard reaction, which would theoretically be the foundational pathway for 2-ethoxypyrazine.

The Biosynthesis of Alkylpyrazines in Plants: A Technical Guide for Researchers

Abstract

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that contribute significantly to the aroma profiles of many plants and food products. In particular, 3-alkyl-2-methoxypyrazines (MPs) are potent aroma compounds responsible for the characteristic "green" or "vegetal" notes in numerous vegetables and play a crucial role in the varietal character of certain wines. While the complete biosynthetic pathway of alkylpyrazines in plants is an active area of research, recent studies have made significant strides in elucidating the key precursors and enzymatic steps. This technical guide provides a comprehensive overview of the current understanding of alkylpyrazine biosynthesis in plants, with a focus on 3-alkyl-2-methoxypyrazines in grapevines (Vitis vinifera). It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important metabolic pathway.

Introduction

Alkylpyrazines are widely distributed in nature, contributing to the flavor and aroma of a vast array of raw and processed foods. Their sensory impact is significant due to their extremely low odor detection thresholds, often in the nanogram per liter range. In plants, these compounds are not only important for organoleptic properties but may also play roles in plant defense and signaling. This guide will delve into the core biosynthetic pathway, its regulation, and the experimental methodologies used to study these fascinating molecules.

The Core Biosynthesis Pathway of 3-Alkyl-2-Methoxypyrazines

The biosynthesis of 3-alkyl-2-methoxypyrazines in plants is a multi-step process that draws precursors from both amino acid metabolism and the photorespiratory cycle. The proposed pathway can be broadly divided into the formation of the alkyl side chain, the assembly of the pyrazine ring, and the final methylation step.

Precursors for the Alkyl Side Chain

The alkyl group at the 3-position of the pyrazine ring is derived from branched-chain amino acids. Specific precursors have been identified for the most common methoxypyrazines found in grapes:

-

L-Leucine is the precursor for the isobutyl side chain of 3-isobutyl-2-methoxypyrazine (IBMP) .

-

L-Isoleucine is the precursor for the sec-butyl side chain of 3-sec-butyl-2-methoxypyrazine (SBMP) .

-

L-Valine is the precursor for the isopropyl side chain of 3-isopropyl-2-methoxypyrazine (IPMP) .

Formation of the Pyrazine Ring: A Link to Photorespiration

Recent groundbreaking research using in vivo stable isotope labeling has provided strong evidence that the pyrazine ring core is assembled from intermediates of the photorespiratory pathway.[1] Specifically, L-serine and glycine , key metabolites in photorespiration, are believed to be the foundational building blocks.

Photorespiration, a metabolic process that occurs in C3 plants, involves a series of reactions in the chloroplasts, peroxisomes, and mitochondria.[2][3][4][5] The pathway salvages carbon lost when RuBisCO fixes oxygen instead of carbon dioxide. The high flux through this pathway in photosynthetic tissues provides a ready source of glycine and serine for secondary metabolism, including alkylpyrazine biosynthesis.

The proposed mechanism involves the condensation of an amino acid-derived α-ketoacid (from leucine, isoleucine, or valine) with a C2N unit derived from the photorespiratory pathway, likely involving glycine or a related intermediate. This condensation would form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine ring, yielding a 3-alkyl-2-hydroxypyrazine (HP).

The Final Step: O-Methylation

The final and well-characterized step in the biosynthesis of 3-alkyl-2-methoxypyrazines is the methylation of the hydroxyl group of the 3-alkyl-2-hydroxypyrazine precursor. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl methionine (SAM) as the methyl donor.

In grapevines, several OMT genes have been identified and characterized, including VvOMT1, VvOMT2, and VvOMT3.[6][7][8] These enzymes exhibit substrate specificity and are expressed in various grape tissues, with their expression levels often correlating with the accumulation of methoxypyrazines.

Regulation of Alkylpyrazine Biosynthesis

The accumulation of alkylpyrazines in plants is a tightly regulated process influenced by genetic, developmental, and environmental factors.

Genetic and Developmental Control

Different plant species and even cultivars within a species exhibit significant variation in their capacity to produce alkylpyrazines. In grapevines, for instance, Sauvignon blanc and Cabernet Sauvignon are known for their high levels of MPs. The expression of VvOMT genes is developmentally regulated, with peak expression often occurring in the early stages of berry development.[6]

Environmental Factors

-

Light Exposure: Increased sunlight exposure on grape clusters has been consistently shown to decrease the concentration of MPs.[9] This is a critical factor in viticulture, and practices such as leaf removal are often employed to manage the "green" character of wines. The mechanism is thought to involve both the photodegradation of MPs and the downregulation of biosynthetic gene expression.

-

Temperature: Higher temperatures, particularly during the ripening period, are also associated with lower levels of MPs.[9] This effect is likely due to a combination of increased volatilization of the compounds and temperature-dependent regulation of the biosynthetic pathway.

The expression of key biosynthetic genes, such as the VvOMTs, is influenced by these environmental cues, although the precise signaling pathways are still under investigation.

Quantitative Data

The concentration of 3-alkyl-2-methoxypyrazines in grape berries is highly variable and depends on the cultivar, viticultural practices, and environmental conditions. The following tables summarize typical concentration ranges for the most important MPs in grapes and wines.

Table 1: Concentration of 3-Alkyl-2-Methoxypyrazines in Grape Berries (ng/kg)

| Compound | Cultivar | Concentration Range (ng/kg) | Reference(s) |

| IBMP | Cabernet Sauvignon | 5 - 35 | [10] |

| IBMP | Sauvignon blanc | 10 - 40 | [9] |

| IPMP | Cabernet Sauvignon | < 1 - 10 | [10] |

| SBMP | Cabernet Sauvignon | < 1 - 5 | [10] |

Table 2: Concentration of 3-Alkyl-2-Methoxypyrazines in Wine (ng/L)

| Compound | Wine Type | Concentration Range (ng/L) | Reference(s) |

| IBMP | Red Wine (Cabernet Sauvignon) | 2 - 16 | [10] |

| IBMP | White Wine (Sauvignon blanc) | 1 - 35 | [9] |

| IPMP | Red and White Wines | < 1 - 5 | [10] |

| SBMP | Red and White Wines | < 1 - 2 | [10] |

Experimental Protocols

The study of alkylpyrazine biosynthesis relies on sensitive analytical techniques for their quantification and the use of stable isotope labeling to trace the incorporation of precursors.

Quantification of 3-Alkyl-2-Methoxypyrazines by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the most common method for the analysis of MPs in grape and wine samples due to its high sensitivity and selectivity.

Protocol:

-

Sample Preparation:

-

For grape berries, a known weight of frozen berries is homogenized in a solution of ethanol and water.

-

For wine, the sample is used directly.

-

A known amount of a deuterated internal standard (e.g., d3-IBMP) is added to each sample for accurate quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The sample is placed in a sealed vial and heated to a specific temperature (e.g., 50°C) to promote the volatilization of the MPs into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[11][12][13][14][15]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed MPs are thermally desorbed onto the GC column.

-

The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

Quantification is achieved by comparing the peak area of the target analyte to that of the deuterated internal standard, using selected ion monitoring (SIM) for enhanced sensitivity.

-

In Vivo Stable Isotope Labeling

This powerful technique is used to trace the metabolic fate of precursor molecules into the final product.

Protocol:

-

Preparation of Labeled Precursors: Precursors such as ¹³C- or ²H-labeled L-leucine and ¹⁵N- or ¹³C-labeled L-serine are synthesized or purchased.

-

Application to Plant Material: The labeled precursors are introduced into the plant system. This can be done by:

-

Hydroponic feeding: For whole plants, the labeled compounds are added to the nutrient solution.

-

Berry injection: For studying biosynthesis in fruits, a solution of the labeled precursor is carefully injected into individual berries.

-

Cluster soaking: Grape clusters can be submerged in a solution containing the labeled precursors.[10]

-

-

Incubation: The plant material is allowed to metabolize the labeled precursors for a specific period.

-

Extraction and Analysis: The MPs are extracted from the plant tissue and analyzed by GC-MS.

-

Data Analysis: The mass spectra of the MPs are examined for the incorporation of the stable isotopes. An increase in the mass-to-charge ratio (m/z) of the molecular ion or specific fragment ions of the MP, corresponding to the mass of the incorporated isotope, confirms that the labeled precursor is part of the biosynthetic pathway.

Future Directions and Conclusion

The biosynthesis of alkylpyrazines in plants is a complex and fascinating area of study with implications for agriculture, food science, and potentially pharmacology. While significant progress has been made in identifying the key precursors and the final enzymatic step, several areas warrant further investigation:

-

Elucidation of the complete enzymatic pathway: The enzymes responsible for the condensation and cyclization of the precursors to form the pyrazine ring have yet to be identified in plants.

-

Understanding the transport of precursors and intermediates: The movement of precursors from their sites of synthesis (e.g., photorespiratory intermediates from different cellular compartments) to the site of alkylpyrazine assembly is unknown.

-

Delineating the signaling pathways: The molecular mechanisms by which light and temperature regulate the expression of biosynthetic genes need to be further explored.

This technical guide has summarized the current state of knowledge on the biosynthesis of alkylpyrazines in plants. The proposed pathway, linking amino acid metabolism with photorespiration, provides a solid framework for future research. The experimental protocols outlined herein are essential tools for scientists working to unravel the remaining mysteries of how plants produce these potent aroma compounds. A deeper understanding of this pathway will ultimately allow for better control over the flavor and aroma profiles of important crops and their derived products.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding Photorespiration: A Step-by-Step Diagram Tutorial [edrawmax.wondershare.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. Photorespiration - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]

- 15. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Sensory Landscape of 2-Ethoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypyrazine is a heterocyclic aromatic compound that contributes significantly to the sensory profile of a wide variety of food products and is of increasing interest in the field of drug development for its potential applications in flavor masking and formulation. This technical guide provides an in-depth exploration of the sensory properties and aroma profile of 2-ethoxypyrazine, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows. Understanding the nuanced sensory characteristics of this compound is paramount for its effective application in creating and modifying flavor profiles and for ensuring the palatability of pharmaceutical formulations.

Chemical and Physical Properties

2-Ethoxypyrazine, with the chemical formula C₆H₈N₂O, is a colorless to pale yellow liquid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundation for its handling and application in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 38028-67-0 | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Boiling Point | 171.0-172.0 °C at 760 mmHg (estimated) | [1] |

| Vapor Pressure | 0.584 mmHg at 25 °C (estimated) | [1] |

| Solubility | Soluble in alcohol; 7817 mg/L in water at 25 °C (estimated) | [1] |

| logP (o/w) | 1.280 | [1] |

Sensory Properties and Aroma Profile

Table of Sensory Thresholds for Various Pyrazines in Water:

| Pyrazine Derivative | Odor Detection Threshold (ppb in water) | Predominant Sensory Descriptors |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut |

| 2,3-Dimethylpyrazine | 2,500 | Green, nutty, potato, cocoa, coffee |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato |

| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts, almond |

| 2-Ethyl-3-methoxypyrazine | 0.4 | Roasted nut, hazelnut, earthy |

| 2-isoButyl-3-methoxypyrazine | 0.002 | Green bell pepper |

Note: The odor threshold for 2-ethoxypyrazine is not definitively published; the table provides context from related compounds.

Olfactory Perception: The Signaling Pathway

The perception of 2-ethoxypyrazine, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for 2-ethoxypyrazine has not been definitively identified, research has shown that the olfactory receptor OR5K1 is specialized to recognize a range of pyrazines.[2] The binding of a pyrazine molecule to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma. This G-protein coupled receptor (GPCR) signaling pathway is a fundamental process in olfaction.[3]

Experimental Protocols

Synthesis of 2-Ethoxypyrazine

A common and effective method for the synthesis of 2-ethoxypyrazine is through the nucleophilic aromatic substitution of 2-chloropyrazine with sodium ethoxide. This method is analogous to the well-established synthesis of 2-methoxypyrazine.[4]

Materials:

-

2-Chloropyrazine

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in anhydrous ethanol.

-

Carefully add sodium ethoxide portion-wise to the stirred solution. An exothermic reaction may occur.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxypyrazine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

To quantitatively characterize the sensory profile of 2-ethoxypyrazine, a Quantitative Descriptive Analysis (QDA) can be employed. This method utilizes a trained sensory panel to identify and quantify the intensity of various aroma and flavor attributes.[5]

Panelist Selection and Training:

-

Select a panel of 8-12 individuals based on their sensory acuity, descriptive ability, and availability.

-

Conduct training sessions to familiarize panelists with the aroma of 2-ethoxypyrazine and to develop a consensus on a lexicon of descriptive terms (e.g., nutty, roasted, cocoa, earthy, musty). Reference standards for each descriptor should be provided.

Sample Preparation:

-

Prepare a series of solutions of 2-ethoxypyrazine in an odor-free and taste-free medium (e.g., deionized water, mineral oil) at varying concentrations. The concentration range should be determined in preliminary tests to span from near the detection threshold to a clearly perceivable intensity.

-

Present samples in standardized, coded containers to blind the panelists.

Evaluation Procedure:

-

Panelists evaluate the samples in individual sensory booths under controlled environmental conditions (temperature, lighting, and air circulation).

-

For each sample, panelists rate the intensity of each agreed-upon sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Panelists should rinse their palates with deionized water and wait for a specified period between samples to minimize sensory fatigue.

-

The order of sample presentation should be randomized for each panelist.

Data Analysis:

-

The intensity ratings from the panelists are collected and analyzed statistically.

-

Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the perceived intensities of the attributes across the different concentrations of 2-ethoxypyrazine.

-

The results can be visualized using spider plots or bar charts to create a comprehensive sensory profile of the compound.

Conclusion

2-Ethoxypyrazine is a valuable aroma compound with a distinct nutty and roasted sensory profile. This guide has provided a comprehensive overview of its chemical and sensory properties, the underlying mechanism of its perception, and detailed protocols for its synthesis and sensory evaluation. The provided data and methodologies offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2-ethoxypyrazine in their respective fields, whether for enhancing the flavor of food products or for improving the palatability of pharmaceutical formulations. Further research to definitively determine the odor detection threshold of 2-ethoxypyrazine would be a valuable contribution to the field.

References

Olfactory Threshold of 2-Ethoxypyrazine in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of a wide variety of foods and beverages. They are often associated with nutty, roasted, toasted, and earthy sensory characteristics. Due to their potent aromatic nature, many pyrazines have exceptionally low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range. Understanding the olfactory threshold of specific pyrazines, such as 2-ethoxypyrazine, is crucial for quality control, product development, and sensory science research.

Quantitative Data: Olfactory Thresholds of Pyrazine Derivatives in Water

The following table summarizes the reported olfactory detection thresholds for a range of pyrazine derivatives in water. This data provides a comparative context for estimating the potential sensory impact of 2-ethoxypyrazine.

| Compound Name | Chemical Structure | Odor Description | Olfactory Threshold in Water (ppb) | Reference |

| 2-Methylpyrazine | C₅H₆N₂ | Green, nutty, cocoa, musty, potato | 60,000 | [1] |

| 2-Ethylpyrazine | C₆H₈N₂ | Musty, nutty, buttery, peanut | 6,000 | [1] |

| 2,3-Dimethylpyrazine | C₆H₈N₂ | Green, nutty, potato, cocoa, coffee | 2,500 | [1] |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | Chocolate, roasted nuts, earthy | 800 | [1][2] |

| 2,6-Dimethylpyrazine | C₆H₈N₂ | Chocolate, roasted nuts, fried potato | 200 | [1] |

| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | Nutty, baked potato, roasted peanut | 400 | [1] |

| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | Nutty, roasted, grassy | 100 | [1] |

| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | Cocoa, chocolate, nutty (burnt almond) | 1 | [1] |

| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | Roasted peanuts | 3 | [1] |

| 2-Methoxy-3-sec-butylpyrazine | C₉H₁₄N₂O | Earthy | 0.001 (1 ppt) | [3] |

Experimental Protocols for Olfactory Threshold Determination

The determination of an olfactory threshold is a critical procedure in sensory analysis. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust protocol for establishing the detection threshold of a substance in a neutral medium like water.[2]

3-Alternative Forced-Choice (3-AFC) Method

Objective: To determine the lowest concentration of a substance in water that is detectably different from a blank sample.

Materials:

-

High-purity 2-ethoxypyrazine

-

Odor-free, purified water

-

Glass sniffing flasks with airtight lids

-

Precision micropipettes

-

A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

-

Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

-

Stock Solution Preparation: A concentrated stock solution of 2-ethoxypyrazine is prepared in a suitable solvent (e.g., ethanol) and then diluted in odor-free water to create a primary aqueous stock solution.

-

Ascending Concentration Series: A series of dilutions is prepared from the primary stock solution in geometric steps (e.g., a factor of 2 or 3).

-

Triangle Test Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (odor-free water), and one contains the 2-ethoxypyrazine dilution. The order of presentation is randomized.[2]

-

Panelist Task: Each panelist is instructed to sniff the headspace of each flask and identify the "odd" sample. Guessing is encouraged if no difference is perceived.[4]

-

Data Analysis: The number of correct identifications at each concentration is recorded. The group threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample, calculated using statistical methods such as psychometric functions.[5]

Experimental workflow for the 3-AFC olfactory threshold determination.

Olfactory Signaling Pathway

The perception of odorants like 2-ethoxypyrazine is initiated by the binding of the molecule to specific olfactory receptors in the nasal cavity, triggering a signal transduction cascade.

-

Odorant Binding: The odorant molecule binds to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory receptor neuron.[6]

-

G-Protein Activation: This binding activates the associated G-protein (G-olf), causing the exchange of GDP for GTP.[7]

-

Adenylate Cyclase Activation: The activated alpha subunit of the G-protein stimulates adenylyl cyclase.[6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions.[6]

-

Depolarization: The influx of positive ions leads to the depolarization of the olfactory receptor neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-ethoxypyrazine, a heterocyclic aromatic compound. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work. This guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of synthetic and analytical workflows. The information compiled herein is sourced from established chemical databases and scientific literature to ensure accuracy and reliability.

Physical Properties

2-Ethoxypyrazine is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma. It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 2-Ethoxypyrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Nutty, roasted | [1] |

| Boiling Point | 171-174 °C at 760 mmHg | [1][2] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Solubility in Water | Slightly soluble (7817 mg/L at 25 °C est.) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Flash Point | 63 °C (140 °F) | [1][2] |

| logP (o/w) | 1.280 | [2] |

Chemical Properties

The chemical behavior of 2-ethoxypyrazine is largely dictated by the electron-deficient nature of the pyrazine ring. This characteristic makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution.[3][4]

Synthesis

The most common and direct method for the synthesis of 2-ethoxypyrazine is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor, typically 2-chloropyrazine, with sodium ethoxide. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the displacement of the chloride ion by the ethoxide nucleophile.

Reactivity and Stability

The pyrazine ring is generally stable under neutral conditions. However, the presence of the two nitrogen atoms makes it basic, and it can be protonated in acidic conditions. The electron-deficient nature of the ring makes it resistant to oxidation but can be reduced under certain conditions. Alkoxypyrazines are key aroma compounds in many foods and are generally considered stable under typical food processing conditions.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 2-ethoxypyrazine. Predicted and experimental data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data for 2-Ethoxypyrazine

| Technique | Predicted/Observed Features | Reference(s) |

| ¹H NMR | Predicted shifts are available and can be calculated using online tools. Protons on the pyrazine ring are expected in the aromatic region (δ 7.5-8.5 ppm). The ethoxy group protons would appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region. | [2][6] |

| ¹³C NMR | Predicted shifts can be generated using databases and prediction software. Carbons of the pyrazine ring are expected in the aromatic region (δ 130-160 ppm). The ethoxy group carbons would appear in the upfield region. | [7][8] |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazine ring, and C-O stretching of the ether linkage are expected. A predicted spectrum can be generated using online tools. | [5] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 124. Key fragments are observed at m/z 96, 81, and 54. | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of 2-ethoxypyrazine.

Synthesis of 2-Ethoxypyrazine from 2-Chloropyrazine

This protocol is adapted from the general synthesis of alkoxypyrazines.[10]

Materials:

-

2-Chloropyrazine

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrazine in anhydrous ethanol.

-

With stirring, add sodium ethoxide portion-wise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water in a separatory funnel.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-ethoxypyrazine by vacuum distillation.

Determination of Boiling Point (Capillary Method)

This is a standard micro method for determining the boiling point of a liquid organic compound.[1][11]

Materials:

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)

-

2-Ethoxypyrazine sample

Procedure:

-

Place a small amount (a few drops) of 2-ethoxypyrazine into the fusion tube.

-

Place the capillary tube, sealed end up, into the fusion tube containing the liquid.

-

Attach the fusion tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly and uniformly.

-

Observe the open end of the capillary tube. As the liquid heats, a stream of bubbles will emerge.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone (for cleaning)

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

-

Using a Pasteur pipette, place a drop of 2-ethoxypyrazine onto the surface of one salt plate.

-

Place the second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (if not done previously).

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of a volatile organic compound like 2-ethoxypyrazine.

Materials and Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., dichloromethane or hexane)

-

2-Ethoxypyrazine sample

Procedure:

-

Prepare a dilute solution of 2-ethoxypyrazine in a suitable solvent.

-

Set the GC-MS parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., scan range, ionization mode).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried through the GC column, where separation of components occurs.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact for this type of compound) and fragmented.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

The resulting mass spectrum for each chromatographic peak is compared to a spectral library (e.g., NIST) for identification.

Safety Information

2-Ethoxypyrazine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 2-ethoxypyrazine, including quantitative data, synthetic methods, and analytical protocols. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this compound in their respective fields.

References

- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 2. 2-ethoxypyrazine, 38028-67-0 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. IR spectra prediction [cheminfo.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Visualizer loader [nmrdb.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Pyrazine, ethoxy- [webbook.nist.gov]

- 10. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]

- 11. fiveable.me [fiveable.me]

2-Ethoxypyrazine: A Technical Guide for Researchers

Central Islip, NY – 2-Ethoxypyrazine, a heterocyclic aromatic organic compound, is a subject of increasing interest in the fields of flavor chemistry, drug discovery, and materials science. This technical guide provides an in-depth overview of its chemical properties, analytical methods, and potential applications, with a focus on data relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

2-Ethoxypyrazine is a colorless to pale yellow liquid known for its characteristic nutty and roasted aroma. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38028-67-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.07 g/mL | [1] |

| Boiling Point | 172 - 174 °C | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [3] |

Synthesis of 2-Ethoxypyrazine

While specific, detailed protocols for the synthesis of 2-ethoxypyrazine are not widely published in peer-reviewed literature, a general approach for the synthesis of alkoxypyrazines can be inferred from established organic chemistry principles. A plausible synthetic route involves the nucleophilic substitution of a leaving group on the pyrazine ring with an ethoxide ion.

A general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of 2-alkoxypyrazines.

Analytical Methodologies

The quantitative and qualitative analysis of 2-ethoxypyrazine, particularly in complex matrices such as food and biological samples, is predominantly carried out using gas chromatography-mass spectrometry (GC-MS). The following protocol is based on established methods for the analysis of related methoxypyrazines and is applicable to 2-ethoxypyrazine.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds like 2-ethoxypyrazine.

-

Sample Preparation : A known quantity of the sample is placed in a headspace vial.

-

Internal Standard : A deuterated analog of the analyte can be added as an internal standard for accurate quantification.

-

Extraction : The vial is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption : The SPME fiber is then introduced into the hot inlet of the GC, where the adsorbed analytes are thermally desorbed onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

| Parameter | Typical Conditions |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C (Splitless mode) |

| Oven Program | Initial 40°C for 2 min, ramp to 150°C at 5°C/min, then to 240°C at 20°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Selected Ion Monitoring (SIM) for target quantification |

The analytical workflow is illustrated in the following diagram.

Caption: A typical analytical workflow for 2-ethoxypyrazine.

Biological Activity and Applications in Drug Development

The pyrazine ring is a key structural motif in many biologically active compounds. While specific studies on the biological activity and signaling pathways of 2-ethoxypyrazine are limited, the broader class of pyrazine derivatives has been shown to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research on various pyrazine derivatives has demonstrated their potential as antimicrobial agents. The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cell membranes or interference with essential metabolic pathways. A general protocol for assessing antimicrobial activity is the agar well diffusion method.

-

Culture Preparation : A standardized inoculum of the target microorganism is uniformly spread on an agar plate.

-

Well Diffusion : Wells are created in the agar, and a solution of 2-ethoxypyrazine at a known concentration is added to the wells.

-

Incubation : The plates are incubated under conditions suitable for the growth of the microorganism.

-

Zone of Inhibition : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.

Role in Drug Discovery

The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Pyrazine derivatives are integral to several approved drugs. 2-Ethoxypyrazine can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be modified to optimize binding to specific biological targets, making it a compound of interest for the development of new pharmaceuticals.

The logical relationship of pyrazine derivatives in drug development is outlined below.

Caption: The role of pyrazine derivatives in the drug development pipeline.

Conclusion

2-Ethoxypyrazine is a versatile compound with significant applications in the flavor and fragrance industry and considerable potential in pharmaceutical research. This guide provides a foundational understanding of its properties, synthesis, and analysis for researchers and professionals. Further investigation into the specific biological activities and mechanisms of action of 2-ethoxypyrazine is warranted to fully explore its therapeutic potential.

References

Commercial Suppliers of High-Purity 2-Ethoxypyrazine: A Technical Guide

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-ethoxypyrazine, catering to researchers, scientists, and drug development professionals. The guide includes a summary of supplier specifications, safety information, and a generalized experimental protocol for the analysis of pyrazines. Additionally, it features diagrams illustrating a typical analytical workflow and a generalized signaling pathway relevant to heterocyclic compounds in drug discovery.

Commercial Suppliers and Product Specifications

High-purity 2-ethoxypyrazine is available from a number of commercial suppliers, primarily catering to the flavor and fragrance industries, as well as research and development sectors. The following table summarizes the quantitative data available from various suppliers. It is important to note that purity levels and available quantities are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity/Assay | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Available Quantities |

| Bouling Chemical Co., Limited | - | 61203-64-5 | C6H8N2O | 124.14 | Colorless to light yellow liquid | Minimum 25g |

| Shaanxi Dideu New Materials Co. Ltd | 98.0% | 38028-67-0 | - | - | - | Minimum 1KG |

| Sigma-Aldrich | 99% (for 2-Methyl-3(5 or 6)-ethoxypyrazine) | 32737-14-7 | C7H10N2O | 138.17 | - | - |

| TCI AMERICA | >98.0%(GC) | - | - | - | - | - |

| Chem-Impex | - | - | - | - | - | - |

| Synerzine, Inc. | - | - | - | - | - | - |

| Sunaux International | - | - | - | - | - | - |

| M&U International LLC | - | - | - | - | - | - |

| Jiangyin Healthway International Trade Co., Ltd. | - | - | - | - | - | - |

| BOC Sciences | 98.0% | - | - | - | - | For experimental/research use only |

Note: Some suppliers (e.g., Sigma-Aldrich) provide detailed information for closely related derivatives such as 2-Methyl-3(5 or 6)-ethoxypyrazine, which may serve as a reference. CAS numbers may vary for different isomers or related compounds.

Safety, Handling, and Storage

Safety is paramount when handling any chemical compound. While a specific Safety Data Sheet (SDS) for 2-ethoxypyrazine was not found, information for the closely related compound, 2-ethoxy-3-methylpyrazine, provides valuable guidance.[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Prevention: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Response: In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical attention. For eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. If eye irritation persists, get medical advice. If inhaled, remove the person to fresh air and keep comfortable for breathing.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Recommended storage temperatures are between 2-8°C to ensure stability.[2]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Experimental Protocols: A General Approach for Pyrazine Analysis

General Protocol for Quantitative Analysis of Pyrazines using GC-MS

This protocol outlines a general procedure that can be optimized for the analysis of 2-ethoxypyrazine in various matrices.

Objective: To quantify the concentration of 2-ethoxypyrazine in a given sample.

Materials:

-

High-purity 2-ethoxypyrazine standard

-

Internal standard (e.g., a deuterated analog of 2-ethoxypyrazine or a structurally similar pyrazine with a different retention time)

-

Organic solvent (e.g., dichloromethane or methanol)

-

Sample matrix

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) fibers (optional, for sample preparation)

-

Vials, syringes, and other standard laboratory glassware

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of high-purity 2-ethoxypyrazine in a suitable organic solvent.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Spike each calibration standard with a known concentration of the internal standard.

-

-

Sample Preparation:

-

Depending on the matrix, the sample may require extraction, dilution, or headspace analysis.

-

For liquid samples, a direct injection or liquid-liquid extraction may be appropriate.

-

For solid or complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique for extracting volatile compounds.[4]

-

Spike the prepared sample with the same concentration of the internal standard as used in the calibration standards.

-

-

GC-MS Analysis:

-

Injection: Inject a known volume of the prepared standard or sample into the GC.

-

Separation: The components are separated on a capillary column (e.g., DB-5ms). The temperature program of the GC oven should be optimized to achieve good separation of 2-ethoxypyrazine from other matrix components.

-

Detection: The separated components are detected by the mass spectrometer. The MS can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.

-

-

Data Analysis:

-

Identify the peaks corresponding to 2-ethoxypyrazine and the internal standard based on their retention times and mass spectra.

-

Calculate the peak area ratio of 2-ethoxypyrazine to the internal standard for each calibration standard and the sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-ethoxypyrazine in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of 2-ethoxypyrazine using GC-MS.

Caption: A generalized workflow for the quantitative analysis of 2-ethoxypyrazine.

Signaling Pathways

Pyrazine derivatives are known to possess a wide range of biological activities and have been investigated for their therapeutic potential. While the specific signaling pathways modulated by 2-ethoxypyrazine are not well-documented, heterocyclic compounds, in general, can interact with various cellular signaling cascades. The following diagram illustrates a generalized representation of how a bioactive compound could influence key signaling pathways often implicated in drug discovery and development, such as cell survival, proliferation, and inflammation.

Disclaimer: This diagram is a generalized representation and does not depict pathways specifically confirmed to be modulated by 2-ethoxypyrazine. It is intended for illustrative purposes to show potential areas of investigation for a novel heterocyclic compound.

Caption: A generalized diagram of intracellular signaling pathways potentially modulated by bioactive compounds.

References

Safety and Toxicology of 2-Ethoxypyrazine: A Technical Guide

Disclaimer: Direct toxicological data for 2-ethoxypyrazine is limited in publicly available literature. This guide provides a comprehensive overview based on the principle of read-across from structurally similar pyrazine derivatives. This scientifically accepted approach is used by regulatory bodies for the safety assessment of flavoring substances when data on a specific compound is not available. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

2-Ethoxypyrazine belongs to the pyrazine family of heterocyclic aromatic compounds. These substances are prevalent in nature and are key contributors to the aroma and flavor of many cooked and roasted foods. Consequently, numerous pyrazine derivatives are utilized as flavoring agents in the food industry. The safety of these compounds is paramount, with international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) overseeing their evaluation.[1][2][3] This technical guide consolidates the available safety and toxicology data for 2-ethoxypyrazine, primarily through a read-across approach from closely related pyrazine derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Ethoxypyrazine | |

| Synonyms | Pyrazine, 2-ethoxy- | |

| CAS Number | 32737-14-7 (for 2-Ethoxy-3-methylpyrazine) | |

| Molecular Formula | C6H8N2O | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 171-172 °C (estimated) | [4] |

| Flash Point | 140 °F (59.8 °C) (estimated) | [4] |

| Solubility | Soluble in alcohol; water solubility 7817 mg/L at 25°C (estimated) | [4] |

Toxicological Data (Read-Across Approach)

The safety assessment of 2-ethoxypyrazine relies on data from structurally similar compounds, such as 2-methyl-3,5 or 6-ethoxypyrazine and 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Acute Toxicity

No direct LD50 data for 2-ethoxypyrazine is available. However, for the structurally related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, an oral LD50 in rats has been established.

| Compound | Species | Route | LD50 | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg | [5] |

Repeated Dose Toxicity

Direct repeated dose toxicity data for 2-ethoxypyrazine is not available. For 2-ethyl-3,(5 or 6)-dimethylpyrazine, two 90-day feeding studies in rats have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL).[5] In cases where specific data is lacking, such as for 2-methyl-3,5 or 6-ethoxypyrazine, the Threshold of Toxicological Concern (TTC) approach is utilized for safety assessment.[6]

| Compound | Species | Study Duration | NOAEL | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90-day | 12.5 mg/kg/day | [5] |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90-day | 17 mg/kg/day (male), 18 mg/kg/day (female) | [5] |

Genotoxicity

No direct genotoxicity studies have been conducted on 2-ethoxypyrazine. The assessment of genotoxic potential is based on read-across data from other pyrazine derivatives. For instance, 2-methyl-3,5 or 6-ethoxypyrazine is not considered to be genotoxic based on data from its analogue, 2-methoxy-3-(1-methylpropyl)pyrazine.[6] Structurally similar pyrazine derivatives have generally been found to be non-mutagenic in bacterial assays, although some clastogenic activity has been reported in mammalian cells in vitro.[5]

| Assay Type | Compound (Read-Across) | Result | Reference |

| Bacterial Reverse Mutation Assay | 2-Methoxy-3-(1-methylpropyl)pyrazine | Non-mutagenic | [6] |

| In vitro Mammalian Cell Assays | Structurally similar pyrazines | Clastogenic | [5] |

Metabolism and Toxicokinetics

The metabolism of pyrazines is a key factor in their toxicological profile. The primary route of metabolism involves the cytochrome P450 (CYP) enzyme system in the liver.

Proposed Metabolic Pathway

The metabolism of 2-ethoxypyrazine is anticipated to proceed through two main phases:

-

Phase I Metabolism: This phase involves the modification of the molecule, primarily through oxidation. The ethoxy group is susceptible to O-deethylation, a reaction catalyzed by CYP enzymes, to form a hydroxylated intermediate. The pyrazine ring itself can also undergo hydroxylation.

-

Phase II Metabolism: The hydroxylated metabolites formed in Phase I are then conjugated with endogenous molecules, such as glucuronic acid or sulfate, to form more water-soluble compounds.

-

Excretion: These water-soluble conjugates are readily excreted from the body, primarily in the urine.

Studies on various pyrazine derivatives have indicated the involvement of specific CYP isoenzymes, including CYP1A2, CYP2E1, CYP2B1, and CYP3A.[7][8][9] Pyrazine itself has been shown to induce CYP2E1.[7]

Proposed metabolic pathway of 2-ethoxypyrazine.

Experimental Protocols

Detailed methodologies for key genotoxicity assays, as recommended by the Organisation for Economic Co-operation and Development (OECD), are outlined below.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to detect point mutations.

-

Test System: At least five strains of Salmonella typhimurium and/or Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[10]

-

Procedure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[10]

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino-acid deficient medium) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Generalized workflow for the Bacterial Reverse Mutation Assay.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[11]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[12]

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance with and without metabolic activation.[13]

-

Endpoint: Cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[13]

-

Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[14]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[15]

-

Test System: Cultured human or rodent cells are utilized.[15]

-

Procedure: Cells are exposed to the test substance and then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[16]

-

Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined.[17]

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Regulatory Context and Conclusion

Pyrazine derivatives, including 2-ethoxypyrazine, are widely used as flavoring agents and have been evaluated by regulatory bodies such as JECFA and EFSA.[18][19][20] These evaluations often rely on a group-based assessment and the read-across approach due to the structural and metabolic similarities among these compounds.[1][2] Based on the available data for structurally related pyrazines, 2-ethoxypyrazine is not expected to pose a significant toxicological risk at the low levels of exposure typical for a flavoring agent. The weight of evidence suggests a lack of mutagenic potential in bacterial systems and a metabolic profile that favors detoxification and excretion. However, the potential for clastogenicity in mammalian cells, as suggested by in vitro data for some pyrazines, warrants consideration in a comprehensive safety assessment. This technical guide provides a framework for understanding the safety profile of 2-ethoxypyrazine based on current scientific knowledge and regulatory practices. Further studies on the specific compound would be beneficial to provide more definitive data.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 4. 2-ethoxypyrazine, 38028-67-0 [thegoodscentscompany.com]

- 5. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Effects of cytochrome P-450 inducers on the perazine metabolism in a primary culture of human hepatocytes. | Semantic Scholar [semanticscholar.org]

- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. criver.com [criver.com]

- 18. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxypyrazine from Amino Acids and Sugars

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are significant contributors to the flavor and aroma of many cooked foods.[1][2][3] Their formation is often a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2][4][5] Among the vast array of pyrazines, 2-alkoxypyrazines, such as 2-ethoxypyrazine, are of particular interest for their characteristic nutty and roasted aromas. This document provides a detailed protocol for a model synthesis of 2-ethoxypyrazine by reacting an amino acid and a reducing sugar in an ethanol-based solvent system, simulating conditions that could lead to its formation. The protocol is designed for a laboratory setting to allow for the study of its formation and potential applications in flavor chemistry and drug development.

The generally accepted mechanism for pyrazine formation involves the initial condensation of an amino acid and a reducing sugar to form Amadori or Heyns compounds.[1][2] These intermediates then undergo a series of reactions, including Strecker degradation, to produce α-aminocarbonyl compounds, which are key precursors to pyrazines.[1][2] Two molecules of these α-aminocarbonyl intermediates can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable pyrazine ring.[6] The formation of 2-ethoxypyrazine is hypothesized to occur via the reaction of a 2-hydroxypyrazine intermediate with an ethanol source.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxypyrazine via Maillard Reaction in an Ethanolic System

This protocol describes a model system for the synthesis of 2-ethoxypyrazine from L-alanine and D-glucose in a sealed reactor.

Materials:

-

L-Alanine (ACS grade)

-

D-Glucose (ACS grade)

-

Ethanol (anhydrous)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reactant Preparation: In a 100 mL high-pressure reaction vessel, dissolve 1.0 g of L-alanine and 2.0 g of D-glucose in 50 mL of a 1:1 (v/v) mixture of anhydrous ethanol and 0.1 M phosphate buffer (pH 7.4).

-

Reaction: Seal the reaction vessel and heat to 120°C for 2 hours with constant stirring.

-

Cooling and Extraction: After the reaction, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract three times with 25 mL of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator at 40°C.

-

Analysis: Analyze the resulting crude product by GC-MS to identify and quantify the formation of 2-ethoxypyrazine.

Data Presentation